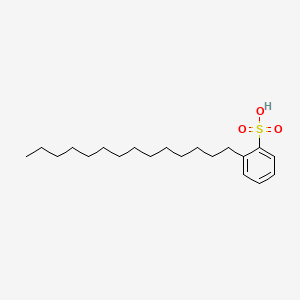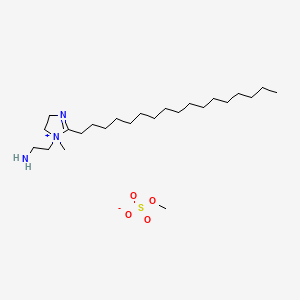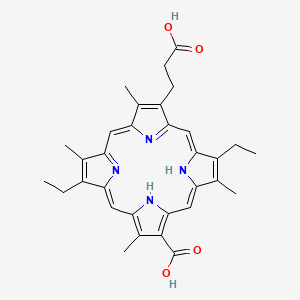
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes multiple methyl and ethyl groups, as well as a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin macrocycle. Subsequent functionalization steps introduce the carboxylic acid and alkyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce significant quantities of the compound with consistent quality. Purification steps, such as chromatography and recrystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the porphyrin ring or the functional groups attached to it.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehydrogenated compounds.
Aplicaciones Científicas De Investigación
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying porphyrin chemistry and for developing new synthetic methodologies.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of dyes, sensors, and catalysts.
Mecanismo De Acción
The mechanism of action of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s photophysical properties enable it to generate reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
Coproporphyrin I: A similar porphyrin compound with different alkyl and carboxyl groups.
Protoporphyrin IX: Another porphyrin with distinct functional groups and biological roles.
Uroporphyrin: A porphyrin with additional carboxylic acid groups.
Uniqueness
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific combination of methyl, ethyl, and carboxylic acid groups, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications.
Propiedades
Número CAS |
6988-86-9 |
|---|---|
Fórmula molecular |
C32H34N4O4 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
13-(2-carboxyethyl)-7,17-diethyl-3,8,12,18-tetramethyl-21,24-dihydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C32H34N4O4/c1-7-19-15(3)22-11-23-17(5)21(9-10-30(37)38)28(35-23)14-27-20(8-2)16(4)24(34-27)13-29-31(32(39)40)18(6)25(36-29)12-26(19)33-22/h11-14,34,36H,7-10H2,1-6H3,(H,37,38)(H,39,40) |
Clave InChI |
RZTRGMMZKUXSAY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CC)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


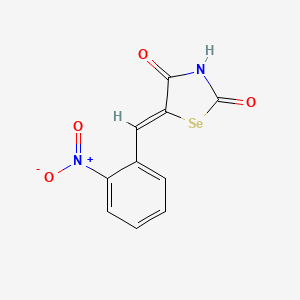
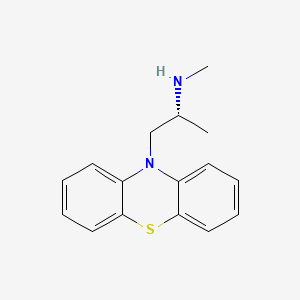

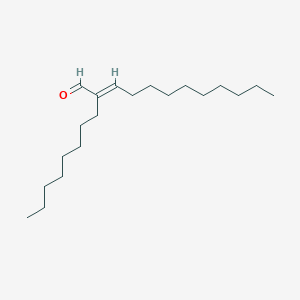
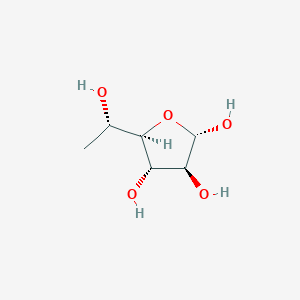
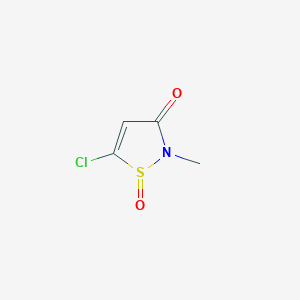

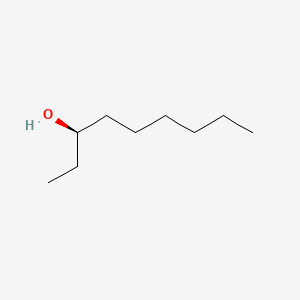
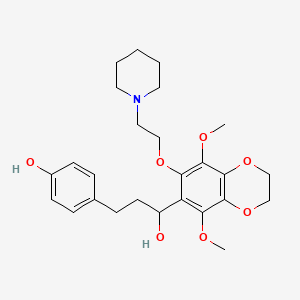
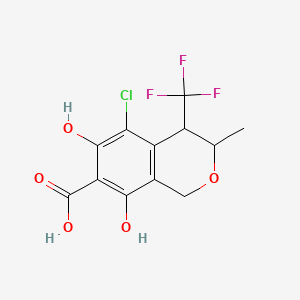

![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)
